molecular formula C13H14N2O4S B094510 Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- CAS No. 148-54-9

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]-

Katalognummer: B094510
CAS-Nummer: 148-54-9
Molekulargewicht: 294.33 g/mol
InChI-Schlüssel: KWQMSQIIPCKLHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- is an organic compound with the molecular formula C13H14N2O4S It is a derivative of benzenesulphonic acid and features both amino and methoxy functional groups

Eigenschaften

CAS-Nummer

148-54-9

Molekularformel

C13H14N2O4S

Molekulargewicht

294.33 g/mol

IUPAC-Name

5-amino-2-(2-methoxyanilino)benzenesulfonic acid

InChI

InChI=1S/C13H14N2O4S/c1-19-12-5-3-2-4-10(12)15-11-7-6-9(14)8-13(11)20(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18)

InChI-Schlüssel

KWQMSQIIPCKLHJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O

Kanonische SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O

Andere CAS-Nummern

148-54-9

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- typically involves the reaction of 2-methoxyaniline with 5-amino-2-chlorobenzenesulphonic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenesulphonic acids, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-methylbenzoic acid: Similar structure but lacks the methoxy group.

    5-Amino-2-((4-aminophenyl)amino)benzenesulphonic acid: Similar structure but with different substitution patterns.

Uniqueness

Benzenesulfonic acid,5-amino-2-[(2-methoxyphenyl)amino]- is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.